molecular formula C14H21F2NO4 B1486989 tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester CAS No. 2165043-00-3

tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester

Cat. No. B1486989
CAS RN: 2165043-00-3
M. Wt: 305.32 g/mol
InChI Key: NORXEDFYNYSASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester, also known as TBCH-M, is a synthetic ester derived from acetic acid and difluorocyclohexylidene. It is a colorless, crystalline solid with a melting point of 37-39°C, and is soluble in water, ethanol, and methanol. TBCH-M has a variety of applications in scientific research, including in the synthesis of pharmaceuticals and biochemicals, as well as in the study of enzyme-catalyzed reactions.

Mechanism of Action

Tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester acts as a catalyst in the synthesis of pharmaceuticals and biochemicals, as well as in the study of enzyme-catalyzed reactions. It is believed to catalyze the reaction by forming an intermediate complex with the reactants, which facilitates the reaction.
Biochemical and Physiological Effects
tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester is not known to have any significant biochemical or physiological effects. It is not toxic or mutagenic, and does not have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The use of tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester in scientific research offers several advantages. It is a relatively inexpensive reagent, and it is also highly soluble in water, ethanol, and methanol. Additionally, it is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, it is important to note that tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester is a relatively unstable reagent, and it can decompose at temperatures above 37-39°C.

Future Directions

There are several potential future directions for the use of tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester in scientific research. It could be used as a reagent in the synthesis of other fluorinated compounds, or it could be used in the study of other enzyme-catalyzed reactions. Additionally, it could be used in the development of new drugs or biochemicals, or in the study of drug metabolism. Finally, it could be used to study the effects of fluorinated compounds on biological systems.

Scientific Research Applications

Tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals and biochemicals, such as peptides, steroids, and nucleosides. It is also used in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters and amides. Additionally, tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester can be used as a reactant in the synthesis of fluorinated compounds.

properties

IUPAC Name

methyl 2-(4,4-difluorocyclohexylidene)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(19)17-10(11(18)20-4)9-5-7-14(15,16)8-6-9/h5-8H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORXEDFYNYSASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=C1CCC(CC1)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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